

spectral data of 4-Fluoro-3-formyl-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-3-formyl-5-methylphenylboronic acid
Cat. No.:	B1530981

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **4-Fluoro-3-formyl-5-methylphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-formyl-5-methylphenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its unique substitution pattern that allows for diverse chemical transformations.^[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages theoretical studies on closely related isomers and established principles of spectroscopic analysis for substituted phenylboronic acids to provide a robust predictive interpretation.^{[2][3]} Detailed experimental protocols are provided to enable researchers to acquire and analyze high-quality spectral data, ensuring confidence in the structural elucidation of this and similar compounds.

Introduction: The Structural Significance of 4-Fluoro-3-formyl-5-methylphenylboronic Acid

Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][4] The specific substitution pattern of **4-fluoro-3-formyl-5-methylphenylboronic acid** offers a trifecta of reactive sites. The boronic acid moiety serves as a handle for carbon-carbon bond formation. The aldehyde (formyl) group provides a site for nucleophilic attack or reductive amination. The fluorine atom and methyl group modulate the electronic properties and steric environment of the phenyl ring, influencing reactivity and potential biological activity.[1]

Accurate structural characterization is the bedrock of successful drug discovery and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the unambiguous confirmation of the desired structure and the identification of any impurities. This guide will delve into the theoretical underpinnings and practical application of the key spectroscopic methods used to characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of **4-Fluoro-3-formyl-5-methylphenylboronic acid** is expected to show distinct signals for each type of proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
Aldehyde (-CHO)	9.8 - 10.5	Singlet (s)	N/A	The electron-withdrawing nature of the carbonyl group and the aromatic ring deshields this proton significantly.
Aromatic (Ar-H)	7.5 - 8.0	Doublet (d) or Doublet of doublets (dd)	~2-4 Hz ($^4\text{JH-F}$)	The two aromatic protons are not equivalent and will likely appear as distinct signals. They will be deshielded by the adjacent electron-withdrawing groups. Coupling to the fluorine atom is expected.
Boronic Acid (-B(OH) ₂)	4.5 - 6.0	Broad Singlet (br s)	N/A	The protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange, resulting in a broad signal. The chemical shift can vary with

				concentration and solvent.
Methyl (-CH ₃)	2.2 - 2.5	Singlet (s)	N/A	The methyl protons are attached to the aromatic ring and will appear as a singlet in a typical aromatic region.

Causality in ¹H NMR:

- **Electron-Withdrawing Groups:** The aldehyde and boronic acid groups are electron-withdrawing, which deshields (shifts to a higher ppm) the adjacent aromatic and aldehyde protons.
- **Fluorine Coupling:** The fluorine atom will couple with the adjacent aromatic protons, leading to splitting of the signal (a doublet or doublet of doublets). The magnitude of the coupling constant (J) provides information about the spatial relationship between the coupled nuclei.

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of **4-Fluoro-3-formyl-5-methylphenylboronic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and slow down the exchange of the -OH protons.
- **Instrument Setup:**
 - Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption signals.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The presence of the fluorine atom will lead to C-F coupling, which is a key diagnostic feature.

Carbon	Expected Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Rationale
Aldehyde (-CHO)	190 - 200	Doublet (d)	The carbonyl carbon is highly deshielded. It will likely show a small coupling to the fluorine atom.
Aromatic (C-F)	160 - 170	Doublet (d) with large $^{1}\text{J}_{\text{C-F}}$	The carbon directly attached to the fluorine will show a large one-bond coupling constant ($^{1}\text{J}_{\text{C-F}} \approx 240\text{-}260$ Hz).
Aromatic (C-B)	130 - 140	Singlet (s) or Broad (br)	The carbon attached to the boron atom. The signal may be broadened due to the quadrupolar nature of the boron nucleus.
Aromatic (C-H & C-C)	120 - 150	Doublets (d) or Singlets (s)	The remaining aromatic carbons will appear in this region, with their chemical shifts influenced by the substituents. Carbons ortho and para to the fluorine will show smaller C-F coupling.
Methyl (-CH ₃)	15 - 25	Singlet (s) or Quartet (q) in off-resonance	The methyl carbon will appear in the aliphatic region.

Trustworthiness through Self-Validation:

The combination of ^1H and ^{13}C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule. Furthermore, 2D NMR techniques like HSQC can be used to directly correlate proton signals with their attached carbon signals, confirming assignments.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup:
 - Use a broadband probe tuned to the ^{13}C frequency.
 - Use the same lock and shim settings as for ^1H NMR.
- Data Acquisition:
 - Acquire a standard proton-decoupled ^{13}C spectrum. This will show all carbon signals as singlets (unless coupled to fluorine).
 - Set the spectral width to cover the expected range (typically 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
O-H (Boronic Acid)	3200 - 3600	Broad, Strong	Stretching, often showing evidence of hydrogen bonding. [5]
C-H (Aromatic)	3000 - 3100	Medium to Weak	Stretching
C-H (Aldehyde)	2800 - 2900 and 2700 - 2800	Weak	Stretching, often appears as a pair of weak bands.
C=O (Aldehyde)	1680 - 1710	Strong	Stretching
C=C (Aromatic)	1550 - 1650	Medium to Strong	Stretching
B-O	1310 - 1380	Strong	Asymmetric Stretching [5]
C-F	1000 - 1300	Strong	Stretching

Interpreting the Causality:

The position, intensity, and shape of the absorption bands are characteristic of specific functional groups. For instance, the broadness of the O-H stretch is a hallmark of hydrogen bonding, a common feature in boronic acids.[\[5\]](#) The strong absorption of the C=O and B-O bonds are due to the large change in dipole moment during their vibration. A theoretical study on the related 3-fluoro-4-formylphenylboronic acid calculated the vibrational frequencies, providing a strong basis for these expected values.[\[2\]](#)[\[3\]](#)

Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Press the powder into a transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

- Molecular Ion (M^+): The molecular formula for **4-Fluoro-3-formyl-5-methylphenylboronic acid** is $C_8H_8BFO_3$. The calculated monoisotopic mass is approximately 182.05 g/mol. In a high-resolution mass spectrum, this would be the most accurate mass observed.
- Isotopic Pattern: The presence of boron with its two major isotopes, ^{10}B (20%) and ^{11}B (80%), will result in a characteristic $M+1$ peak that is approximately 25% of the intensity of the molecular ion peak. This is a key signature for boron-containing compounds.
- Fragmentation: Common fragmentation pathways may include the loss of water (-18 Da) from the boronic acid, the loss of the formyl group (-29 Da), or cleavage of the boronic acid moiety.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like boronic acids.
 - The mass analyzer can be a time-of-flight (TOF), quadrupole, or ion trap, depending on the desired resolution and accuracy.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the molecular ion peak and confirm the molecular weight.
 - Analyze the isotopic pattern to confirm the presence of boron.
 - If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further confirm the structure.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectral analysis of **4-Fluoro-3-formyl-5-methylphenylboronic acid** requires a synergistic approach, integrating data from ^1H NMR, ^{13}C NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a self-

validating system for unambiguous characterization. By understanding the theoretical basis for the expected spectral features and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently utilize this versatile building block in their synthetic endeavors, accelerating the pace of innovation in chemical and pharmaceutical sciences.

References

- Fanniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [\[Link\]](#)
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036-15044. [\[Link\]](#)
- Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Sakarya University Journal of Science, 22(6), 1886-1892. [\[Link\]](#)
- Chem-Impex. (n.d.). 4-Fluoro-3-methylphenylboronic acid.
- African Rock Art. (n.d.). 4-Fluoro-3-formylphenylboronic acid.
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 894. [\[Link\]](#)
- Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Theory.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]

- To cite this document: BenchChem. [spectral data of 4-Fluoro-3-formyl-5-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1530981#spectral-data-of-4-fluoro-3-formyl-5-methylphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com